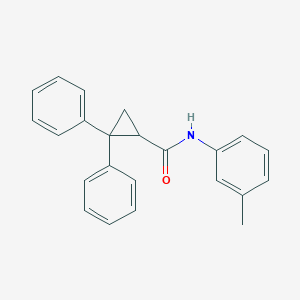
N-(sec-butyl)-2-(3-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-2-(3-chlorophenoxy)acetamide, commonly known as BCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCA is a member of the class of compounds known as aryloxyalkylamines and is structurally similar to other compounds that have been used in the treatment of various diseases. The synthesis of BCA is a complex process that involves several steps, and its mechanism of action is not fully understood. However, extensive research has been conducted on the biochemical and physiological effects of BCA, and its potential therapeutic applications have been explored in various scientific studies.
作用機序
The mechanism of action of BCA is not fully understood. However, it is believed that BCA works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BCA has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. One of the most significant effects of BCA is its ability to inhibit the growth of cancer cells. BCA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using BCA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, BCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using BCA in lab experiments is its complex synthesis process, which requires careful attention to detail and precise control of reaction conditions.
将来の方向性
There are several potential future directions for the study of BCA. One area of research is the development of more efficient and cost-effective synthesis methods for BCA. Additionally, further research is needed to fully understand the mechanism of action of BCA and its potential therapeutic applications. Further studies are also needed to explore the potential use of BCA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to explore the potential use of BCA in combination with other compounds for the treatment of cancer and other diseases.
合成法
The synthesis of BCA involves several steps, including the reaction of sec-butylamine with 3-chlorophenoxyacetic acid to form the intermediate product, N-(sec-butyl)-3-chlorophenoxyacetamide. This intermediate product is then reacted with sodium hydride to form the final product, N-(sec-butyl)-2-(3-chlorophenoxy)acetamide. The synthesis of BCA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications in various scientific studies. One of the most promising applications of BCA is in the treatment of cancer. Several studies have shown that BCA has anti-cancer properties and can inhibit the growth of cancer cells. BCA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-butan-2-yl-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9(2)14-12(15)8-16-11-6-4-5-10(13)7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQUYFYUVZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069547.png)
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5069553.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)
![2,3-dimethoxy-5-(3-nitrophenyl)indeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5069582.png)
![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![N,N-diethyl-4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5069616.png)



![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5069632.png)